Androstenediol, methyl

Description

Nomenclature and Structural Context within the Androstane (B1237026) Class of Steroids

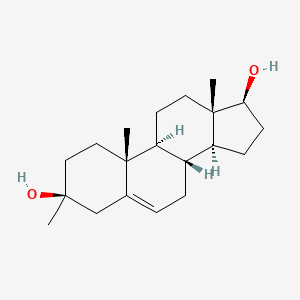

Methylandrostenediol, also known by the common names Methandriol and Metandriol, is a synthetic steroid belonging to the androstane class. wikipedia.org Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (3β,17β)-17-methylandrost-5-ene-3,17-diol. swgdrug.org The core of the molecule is the characteristic four-ring steroid nucleus of androstane.

Structurally, it is defined as a 17α-alkylated derivative of the endogenous prohormone androstenediol (B1197431) (androst-5-ene-3β,17β-diol). wikipedia.org The key modifications that distinguish it are the addition of a methyl group at the carbon-17 alpha position (C17α) and the presence of hydroxyl groups at both the carbon-3 beta (C3β) and carbon-17 beta (C17β) positions. wikipedia.org The molecule features a double bond between carbon 5 and carbon 6 of the steroid B-ring. oup.com

This structure is closely related to that of methyltestosterone (B1676486). The primary difference is the functional group at carbon 3; methylandrostenediol has a hydroxyl group, whereas methyltestosterone has a ketone. oup.com This is associated with a shift in the double bond from the 4:5 position in methyltestosterone to the 5:6 position in methylandrostenediol. oup.com

| Identifier | Value |

|---|---|

| IUPAC Name | (3β,17β)-17-methylandrost-5-ene-3,17-diol swgdrug.org |

| Common Synonyms | Methandriol, Methylandrostenediol, 17α-Methyl-5-androstenediol wikipedia.orgcaymanchem.com |

| CAS Number | 521-10-8 wikipedia.orgswgdrug.orgcaymanchem.com |

| Molecular Formula | C₂₀H₃₂O₂ wikipedia.orgcaymanchem.com |

| Molar Mass | 304.474 g·mol⁻¹ wikipedia.org |

Historical Perspective of Synthesis and Initial Biochemical Characterization

The first synthesis of methylandrostenediol was accomplished in 1935 in the laboratory of Leopold Ružička. oup.com This synthesis occurred alongside that of other significant steroids, including methyltestosterone and mestanolone. wikipedia.orgwikiwand.com

Initial biochemical interest in methylandrostenediol during the 1950s stemmed from evidence that it was a weakly androgenic agent that appeared to promote tissue synthesis. oup.comoup.com Early studies focused on its metabolic and biochemical effects. Research conducted on human subjects and in animal models indicated that the compound possessed protein-anabolic properties. oup.combioscientifica.com These investigations noted that methylandrostenediol could induce the retention of nitrogen in subjects who were in a negative nitrogen balance, suggesting an effect on protein synthesis. oup.com It was also observed to counteract the protein catabolic effect of ACTH. oup.com These early characterizations established methylandrostenediol as a compound with a dissociation of anabolic and androgenic activities, which spurred further investigation into its biochemical mechanisms. oup.com

Fundamental Role and Positioning within Mammalian Steroidogenesis Pathways

Methylandrostenediol is not a natural intermediate in the established mammalian steroidogenesis pathways. scispace.com Its synthetic nature means its role is defined by how it interacts with and perturbs these endogenous pathways upon introduction.

Studies have shown that methylandrostenediol is not a typical substrate for key steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase, in mammalian tissues. scispace.comumich.edu However, it can be metabolically converted to the more androgenic compound methyltestosterone. scispace.com

The most significant interaction with steroidogenesis appears to be its inhibitory effect on specific enzymatic steps. An in vivo study in rats demonstrated that the administration of methylandrostenediol induces a functional blockade of adrenal 11β- and 18-hydroxylation processes. nih.gov This inhibition has direct consequences on the production of key adrenal steroids. The study found that treatment led to a consistent decrease in the secretion of corticosterone (B1669441). nih.gov Concurrently, there was a transient but significant increase in the secretion of 11-deoxycorticosterone (DOC), the direct precursor that accumulates due to the 11β-hydroxylase block. nih.gov Aldosterone (B195564) secretion was also noted to be decreased. nih.gov These findings indicate that methylandrostenediol acts as an inhibitor of the cytochrome P450 enzymes responsible for these hydroxylation steps, specifically P450c11.

| Steroid | Observed Change in Secretion |

|---|---|

| Corticosterone | Consistently decreased |

| 11-Deoxycorticosterone (DOC) | Increased (at 2, 4, and 6 weeks) |

| 18-Hydroxy-11-deoxycorticosterone | Decreased (at 2, 4, and 6 weeks) |

| Aldosterone | Decreased (at 2 and 4 weeks) |

Therefore, while not a component of the natural steroidogenic cascade, methylandrostenediol functions as a metabolic modulator, primarily through the inhibition of adrenal steroid biosynthesis, which repositions the output of the pathway away from glucocorticoids and mineralocorticoids like corticosterone and aldosterone. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

12041-79-1 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

KHLDXKQAXIZYBF-RBZZARIASA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |

Canonical SMILES |

CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |

Origin of Product |

United States |

Biosynthesis of Androstenediol and Elucidation of Methylated Androstanediol Derivatization Pathways

Endogenous Pathways of Androstenediol (B1197431) Synthesis

The primary precursor for the synthesis of androstenediol is Dehydroepiandrosterone (DHEA). nih.govnih.gov DHEA is a C19 steroid synthesized predominantly in the adrenal glands, with smaller amounts produced by the gonads and the brain. nih.govdocumentsdelivered.com It is the most abundant circulating steroid hormone in humans and functions as a crucial prohormone, undergoing conversion in peripheral tissues to more potent sex steroids. nih.gov The conversion of DHEA to androstenediol is a pivotal step in the Δ5-steroidogenesis pathway, which is the preferred route for androgen biosynthesis in humans. researchgate.netresearchgate.net This transformation involves the reduction of the 17-keto group of the DHEA molecule.

The conversion of DHEA to androstenediol is catalyzed by enzymes belonging to the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. nih.govwikipedia.org These enzymes are a group of oxidoreductases that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.orgnih.gov Specifically, the synthesis of androstenediol from DHEA is a reduction reaction.

Several isoforms of 17β-HSD have been identified, each with distinct tissue-specific expression and substrate preferences, which allows for precise, localized control over steroid hormone balance. nih.gov

17β-HSD Type 1 (HSD17B1): While its primary role is the conversion of estrone to the more potent estradiol (B170435), it also catalyzes the conversion of DHEA to androstenediol. wikipedia.orgoncotarget.com

17β-HSD Type 3 (HSD17B3): This isoform is highly expressed in the testes and is considered the principal enzyme for the conversion of androstenedione (B190577) to testosterone (B1683101). It can also convert DHEA into androstenediol. researchgate.netbioscientifica.comresearchgate.net

17β-HSD Type 5 (AKR1C3): This enzyme is expressed in various peripheral tissues, including the adrenal glands and prostate, and contributes to the formation of androgens from precursors like androstenedione. It is also involved in the conversion of DHEA to androstenediol. nih.govresearchgate.net

The action of these enzymes on DHEA results in the formation of androst-5-ene-3β,17β-diol, a steroid with both weak androgenic and estrogenic properties. nih.gov

The synthesis of androstenediol is an integral part of the Δ5-steroidogenic pathway. This pathway is characterized by intermediates that contain a double bond between carbons 5 and 6 of the steroid B-ring. researchgate.net In humans, this is the dominant pathway for the production of sex steroids. researchgate.net

The pathway proceeds as follows:

Cholesterol is converted to Pregnenolone . This is the rate-limiting step in steroidogenesis. oup.comfullscript.com

Pregnenolone is then hydroxylated at the 17α position by the enzyme P450c17 (17α-hydroxylase) to form 17α-hydroxypregnenolone . oup.com

The same enzyme, P450c17, then exhibits 17,20-lyase activity, cleaving the side chain of 17α-hydroxypregnenolone to produce DHEA . researchgate.netoup.com

Finally, DHEA is converted to Androstenediol by the action of 17β-HSD. nih.govwikipedia.org

From androstenediol, the pathway can continue to the synthesis of testosterone via the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts the Δ5 steroid into a Δ4 steroid (testosterone). fullscript.comnih.gov

Table 1: Key Enzymes in the Endogenous Synthesis of Androstenediol

| Enzyme | Precursor | Product | Pathway Step |

|---|---|---|---|

| P450c17 (17α-hydroxylase/17,20-lyase) | 17α-hydroxypregnenolone | DHEA | Conversion of C21 steroid to C19 steroid precursor. researchgate.netoup.com |

| 17β-HSD (Type 1, 3, 5) | DHEA | Androstenediol | Reduction of the 17-keto group. nih.govwikipedia.orgnih.govbioscientifica.com |

| 3β-HSD | Androstenediol | Testosterone | Conversion from Δ5 to Δ4 pathway for active androgen synthesis. fullscript.comnih.gov |

Mechanisms of Formation for Methylated Androstanediol Derivatives

Methylated androstanediol derivatives are not typically formed through endogenous metabolic pathways. Instead, they arise from the biotransformation of exogenous synthetic anabolic-androgenic steroids (AAS) that have been structurally modified, most commonly with a methyl group at the C17α position. nih.govwikipedia.org This 17α-alkylation makes the steroids orally active by sterically hindering first-pass metabolism in the liver. nih.govwikipedia.org The term "Androstenediol, methyl" in this context refers to metabolites of these synthetic steroids, such as methyltestosterone (B1676486), which retain the methyl group and have undergone further metabolic conversions.

The metabolism of 17α-methylated steroids like methyltestosterone and metandienone has been studied in both in vitro (e.g., using human liver microsomes) and in vivo (e.g., urinary excretion studies) models. nih.govresearchgate.net These studies reveal that the parent compounds undergo extensive phase I metabolic reactions, including reduction of the A-ring, hydroxylation at various positions, and rearrangement of the D-ring. nih.govresearchgate.net

The formation of methylated androstanediol derivatives involves several key enzymatic processes:

A-Ring Reduction: The double bond in the A-ring of the steroid is reduced by 5α-reductase or 5β-reductase enzymes, leading to the formation of 5α-androstane and 5β-androstane (etiocholanolone) isomers, respectively. nih.govscispace.com The 3-keto group is also typically reduced to a 3-hydroxyl group. For instance, methyltestosterone is metabolized to both 5α and 5β isomers. nih.gov

17-Epimerization: A common reaction for 17α-methyl steroids is the epimerization at the C17 position, converting the 17α-methyl, 17β-hydroxyl configuration to a 17β-methyl, 17α-hydroxyl configuration. nih.gov This process can occur through sulfonation of the 17-hydroxyl group followed by hydrolysis. nih.gov

D-Ring Rearrangement: More complex biotransformations can lead to a rearranged D-ring, resulting in metabolites such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol, which has been identified as a metabolite of both methyltestosterone and metandienone. nih.govresearchgate.net

These metabolic pathways result in a variety of methylated androstanediol and related derivatives that can be detected in urine. The specific profile of metabolites can depend on the structure of the parent steroid. nih.gov For example, the 1,2-double bond in metandienone largely prevents the formation of 5α-reduced metabolites, leading predominantly to 5β-isomers. nih.gov

Table 2: Examples of Methylated Androstanediol Derivatives from Methyltestosterone Metabolism

| Parent Compound | Metabolite (Methylated Androstanediol Derivative) | Metabolic Pathway | Source |

|---|---|---|---|

| Methyltestosterone | 17α-methyl-5α-androstane-3α,17β-diol | 5α-reduction of A-ring, 3-keto reduction. | nih.gov |

| Methyltestosterone | 17α-methyl-5β-androstane-3α,17β-diol | 5β-reduction of A-ring, 3-keto reduction. | researchgate.netnih.gov |

| Methyltestosterone | 17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | A-ring reduction and D-ring rearrangement. | nih.govresearchgate.net |

| Metandienone / Methyltestosterone | 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | A-ring reduction and D-ring rearrangement. | nih.govresearchgate.net |

Metabolic Transformations and Enzymatic Regulation of Methylated Androstanediols

Identification and Characterization of Primary Metabolic Routes and Metabolites

The biotransformation of methylandrostenediol proceeds through well-established steroid metabolic pathways, including oxidation, reduction, hydroxylation (Phase I reactions), and conjugation (Phase II reactions). These modifications result in a variety of metabolites, some of which have been identified in vivo.

Oxidoreductive Conversions to Androstenedione (B190577) and Testosterone (B1683101)

A primary metabolic route for methylandrostenediol involves the oxidation of its 3β-hydroxyl group and the isomerization of the Δ5 double bond to a Δ4 configuration, a process analogous to the conversion of endogenous androstenediol (B1197431) to testosterone. This conversion results in the formation of 17α-methyltestosterone, a potent anabolic-androgenic steroid.

This metabolic step is a critical activation pathway, as 17α-methyltestosterone exhibits greater androgenic activity than the parent compound, methylandrostenediol. The presence of metabolites common to 17α-methyltestosterone has been confirmed in urine after the administration of methandriol, indicating that this conversion is a significant metabolic fate of the compound oup.comnih.govresearchgate.netoup.com.

Hydroxylation and Other Phase I Biotransformations

Phase I metabolism of methylandrostenediol also involves hydroxylation at various positions on the steroid nucleus, a process primarily mediated by cytochrome P450 (CYP) enzymes. These reactions introduce polar hydroxyl groups, further increasing the water solubility of the molecule and preparing it for subsequent conjugation or excretion.

Studies on the metabolism of structurally related 17α-alkylated anabolic steroids have identified several hydroxylated metabolites. For instance, in vivo studies in horses following the administration of methandriol have led to the identification of several hydroxylated metabolites in urine oup.comnih.govresearchgate.netoup.com. These findings suggest that similar metabolic pathways are likely active for methylandrostenediol in other species, including humans. The primary sites of hydroxylation are often at the C-16 position.

Table 1: Identified Phase I Metabolites of Methandriol in Horses oup.comnih.govresearchgate.netoup.com

| Metabolite Name | Chemical Structure |

| 17α-methyl-5α-androstan-3β,17β-diol | C20H34O2 |

| 17α-hydroxymethyl-5α-androstan-3β,17β-diol | C20H34O3 |

| 17α-methyl-5α-androstan-3β,16β,17β-triol | C20H34O3 |

| 17α-methyl-5α-androstan-3β,16α,17β-triol | C20H34O3 |

Conjugation with Glucuronic Acid and Sulfate (General Steroid Metabolic Patterns)

Following Phase I biotransformations, methylandrostenediol and its metabolites undergo Phase II conjugation reactions to form highly water-soluble glucuronide and sulfate esters, which are readily excreted in the urine. This is a common pathway for the elimination of both endogenous and exogenous steroids cas.czresearchgate.netnih.govwikipedia.orgresearchgate.net.

While direct studies identifying specific glucuronide conjugates of methylandrostenediol are limited, the general principles of steroid metabolism strongly suggest their formation. The hydroxyl groups at the C-3 and C-17 positions, as well as any newly introduced hydroxyl groups from Phase I metabolism, are potential sites for glucuronidation.

Sulfate conjugation is another important Phase II metabolic route. Research on the urinary metabolic profile of other anabolic steroids has demonstrated the presence of significant amounts of sulfated metabolites nih.govnih.gov. Studies in horses have shown that after methandriol administration, 17α-methyl-5α-androstan-3β,16β,17β-triol was predominantly detected in the sulfate fraction of urine, highlighting the importance of this conjugation pathway researchgate.net.

Comprehensive Analysis of Key Enzymatic Systems Involved in Metabolism

The metabolic transformations of methylandrostenediol are catalyzed by specific enzyme systems that are also responsible for the metabolism of endogenous steroids. Understanding the activity and substrate specificity of these enzymes is crucial for elucidating the metabolic pathways of methylated androstanediols.

Hydroxysteroid Dehydrogenase (HSD) Activities and Substrate Specificity

Hydroxysteroid dehydrogenases are a family of enzymes that play a pivotal role in the synthesis and inactivation of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is critical for the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. In the context of methylandrostenediol metabolism, 3β-HSD catalyzes the initial and rate-limiting step in its conversion to 17α-methyltestosterone wikipedia.orguniprot.org. The enzyme exhibits broad substrate specificity, acting on various endogenous steroids like DHEA and androstenediol, and its activity on methylandrostenediol is a key example of xenobiotic steroid metabolism following established endogenous pathways.

Table 2: Key Hydroxysteroid Dehydrogenases in Steroid Metabolism

| Enzyme | Function | Relevance to Methylandrostenediol Metabolism |

| 3β-HSD | Converts Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids | Catalyzes the conversion of methylandrostenediol to 17α-methyltestosterone. |

| 17β-HSD | Interconverts 17-ketosteroids and 17β-hydroxysteroids | While direct action on the 17β-hydroxyl of methylandrostenediol is hindered, it influences the overall androgenic milieu. |

5α-Reductase-Mediated Transformations

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by reducing the double bond between carbons 4 and 5 wikipedia.orgtmc.edunih.govtmc.eduresearchgate.net. This enzymatic action is a key step in androgen metabolism in many target tissues.

The activity of 5α-reductase on 17α-alkylated anabolic steroids like methylandrostenediol is an area of interest. While the primary metabolic pathways for methylandrostenediol involve oxidation and hydroxylation, the potential for 5α-reduction of its metabolite, 17α-methyltestosterone, exists. The resulting metabolite, 17α-methyl-5α-dihydrotestosterone (mestanolone), is a potent androgen. The detection of metabolites common to mestanolone after the administration of methandriol in horses suggests that this pathway is plausible oup.comnih.govresearchgate.netoup.com. Further research is needed to fully characterize the substrate specificity of 5α-reductase isoforms for 17α-methylated steroids in humans.

Methodologies and Findings from In Vitro Metabolic Investigations

In vitro metabolic studies are essential for understanding the biotransformation of compounds like methylated androstenediol. These investigations provide early insights into metabolic pathways and help in identifying potential metabolites. pharmaron.com Common methodologies involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions that contain key metabolic enzymes. pharmaron.com

Techniques such as high-performance liquid chromatography (HPLC) combined with radiometric detectors and high-resolution mass spectrometry (HRMS) are used to separate, quantify, and identify the resulting metabolites. pharmaron.com For instance, reversed-phase radio-HPLC has been employed to measure the species-specific metabolism of androst-5-ene-3β,17β-diol in hepatocytes. nih.gov

Recent advancements in analytical techniques have focused on improving the detection of steroid metabolites. One novel derivatization technique involves the methylation of the acidic moiety of glucuronide or sulfate conjugates of endogenous anabolic androgenic steroids. nih.gov This process, using reagents like trimethylsilyl-diazomethane, has been shown to significantly improve the chromatographic performance and signal intensity in liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for more sensitive detection methods. nih.gov

Interspecies and Tissue-Specific Variations in Metabolic Enzyme Expression and Activity

The metabolism of androgens, including androstenediol and its derivatives, exhibits significant variation between different species and across various tissues within the same organism. nih.gov These differences are largely attributable to variations in the expression and activity of metabolic enzymes.

A comparative study on the metabolism of androst-5-ene-3β,17β-diol (5-AED) using hepatocytes from rats, dogs, monkeys, and humans revealed striking interspecies differences. nih.gov Rat hepatocytes extensively metabolized 5-AED into a variety of highly oxidized metabolites. nih.gov In contrast, monkey and human hepatocytes produced far less hydrophilic metabolites, which were predominantly conjugates of 5-AED and dehydroepiandrosterone (DHEA). nih.gov Canine metabolites showed an intermediate profile. nih.gov

| Species | Primary Metabolites of Androst-5-ene-3β,17β-diol in Hepatocytes |

|---|---|

| Rat | Array of highly oxidized metabolites |

| Canine | Overlapped with rat but with more less-hydrophilic species |

| Monkey | Dominated by 5-AED and DHEA conjugates (less hydrophilic) |

| Human | Dominated by 5-AED and DHEA conjugates (less hydrophilic) |

Data from a comparative in vitro study using hepatocytes. nih.gov

Tissue-specific differences in androgen metabolism are also well-documented. A study investigating androstenedione metabolism in various tissues of marine invertebrates found that the rate of conversion was highest in the pyloric caeca/gut tissues compared to the body wall and gonads. taylorfrancis.com The primary metabolite produced in most tissues was testosterone, with secondary metabolites including 5α-androstanedione and epiandrosterone. taylorfrancis.com The expression of aromatase itself is tissue-specific, with notable activity in the gonads, brain, and adipose tissue. wikipedia.org Furthermore, factors like androstenedione concentration can regulate the expression of aromatase mRNA in specific cells, such as bovine granulosa cells, indicating a complex local regulation of steroid metabolism. nih.govnih.gov

Molecular Interactions and Receptor Binding Dynamics of Methylated Androstanediols

Androgen Receptor (AR) Binding Affinity and Ligand Specificity

The Androgen Receptor is a ligand-activated transcription factor that mediates the physiological effects of androgens like testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT). The affinity with which a steroid binds to the AR's ligand-binding domain (LBD) is a primary determinant of its androgenic potential.

The parent compound, androstenediol (B1197431) (Androst-5-ene-3β,17β-diol), is considered a weak androgen. Its structure, which features a hydroxyl group at the C3 position instead of the ketone group found in testosterone, results in a dramatically decreased affinity for the AR wikipedia.org. Studies on various androgens and their synthetic derivatives have established a clear hierarchy of AR binding affinity. The synthetic methylated androgen, methyltrienolone (R1881), is often used as a reference ligand in binding assays due to its high affinity and stability. Endogenous androgens like DHT and testosterone exhibit strong, high-affinity binding to the AR, with DHT being the more potent ligand nih.gov.

In comparison, synthetic methylated steroids display a wide range of binding affinities. For instance, 17α-methyltestosterone demonstrates an AR binding affinity similar to that of testosterone itself nih.gov. Other methylated androgens, such as mesterolone (1α-methyl-DHT), also bind with high affinity houstonmethodist.orgoup.com. While direct binding data for methyl-androstenediol is not extensively documented, based on structure-activity relationships, it is anticipated to be a weak AR ligand, similar to its parent compound. The presence of the 3β-hydroxyl group is a significant deterrent to strong AR binding wikipedia.org.

| Compound | Relative Binding Affinity (%) |

|---|---|

| Methyltrienolone (R1881) | 100 (by definition) |

| Dihydrotestosterone (B1667394) (DHT) | 60–120 |

| Testosterone | 45–125 |

| 17α-Methyltestosterone | 45–125 |

| 1α-Methyl-DHT (Mesterolone) | ~25 |

| Androstenediol | Weak/Low |

Data synthesized from multiple sources indicating typical ranges of relative binding affinity where methyltrienolone or DHT is used as the reference compound nih.govhoustonmethodist.orgwikipedia.org. The affinity for Androstenediol is qualitatively described as weak nih.gov.

The interaction between a steroid and the AR is governed by specific structural features. A 17β-hydroxyl group is considered essential for establishing a critical hydrogen bond within the receptor's ligand-binding pocket, while a ketone at the C3 position generally enhances binding affinity nih.gov.

Methylation at different positions on the steroid nucleus can influence this interaction in several ways:

17α-Methylation : The addition of a methyl group at the 17α-position, as seen in 17α-methyltestosterone, serves primarily to block metabolic oxidation of the essential 17β-hydroxyl group. This modification significantly increases the compound's oral bioavailability and prolongs its half-life. It generally does not decrease, and may even slightly enhance, binding affinity compared to the non-methylated parent steroid nih.gov. However, larger alkyl groups at this position can introduce steric hindrance, interfering with the hydrogen bonding of the 17β-hydroxyl and thus decreasing activity nih.gov. For a compound like 17α-methyl-androstenediol, this modification would be expected to enhance metabolic stability while the compound retains the inherently weak AR affinity dictated by its 3β-hydroxyl feature.

Methylation on the A-Ring : The addition of a methyl group at the C1 or C2 position can also affect binding and metabolic stability wikipedia.org. For example, 1α-methyl-DHT (mesterolone) is a potent androgen, indicating that methylation at this position is compatible with high-affinity AR binding houstonmethodist.org.

Therefore, the primary structural determinant for the weak androgenicity of androstenediol and its methylated derivatives remains the 3β-hydroxyl group. Methylation, particularly at the C17α position, would primarily serve to enhance the compound's pharmacokinetic profile rather than significantly increasing its intrinsic affinity for the androgen receptor.

Estrogen Receptor (ERα and ERβ) Binding Kinetics and Selectivity

Androstenediol is unique in that, besides its weak androgenic activity, it also possesses significant estrogenic properties, acting as an agonist at both estrogen receptor subtypes, ERα and ERβ mdpi.com. This dual-receptor activity is a key feature of its biological profile.

For androstenediol, binding affinities are in the nanomolar range, although they are considerably weaker than that of 17β-estradiol. The addition of a methyl group, particularly at the 17α position, is a well-known strategy to enhance the potency of estrogens (e.g., ethinylestradiol). This enhancement is largely due to increased metabolic stability and oral bioavailability, which allows the compound to maintain effective concentrations at the receptor for a longer duration uomustansiriyah.edu.iq. It is plausible that 17α-methylation of androstenediol would similarly increase its in vivo estrogenic potency by improving its pharmacokinetic properties.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Androstenediol | ERα | ~3.6 |

| Androstenediol | ERβ | ~0.9 |

| 17β-Estradiol | ERα | ~0.2 |

| 17β-Estradiol | ERβ | ~0.5 |

Binding affinity (Ki) values for Androstenediol are not consistently reported across all literature; these represent approximate values from available data. Values for 17β-Estradiol are provided for comparison nih.gov.

The binding of a ligand to the estrogen receptor is a highly stereospecific event. The geometry of the steroid nucleus, with its specific ring fusions, creates a structure that fits within the hydrophobic ligand-binding pocket of the receptor slideshare.net. The orientation of key functional groups, such as the hydroxyl groups at C3 and C17, is critical for forming hydrogen bonds that stabilize the ligand-receptor complex.

For androstenediol, the 17β-hydroxyl group is a key feature for estrogenic activity, analogous to its role in 17β-estradiol. The introduction of a methyl group, for instance at the 17α-position, adds a new steric element. This methyl group must be accommodated within the binding pocket without disrupting the essential interactions of the rest of the molecule. The smaller size of the ERβ ligand-binding pocket compared to ERα may influence how it accommodates such substituted ligands, potentially altering binding selectivity acs.org. The precise stereochemistry of the methyl group is therefore a critical determinant of how the ligand will interact with and activate the estrogen receptor subtypes slideshare.net.

A significant finding regarding androstenediol is its preferential binding and agonism for ERβ over ERα nih.gov. As indicated by the lower Kᵢ value, it binds to ERβ with a several-fold higher affinity than to ERα. This selectivity is noteworthy because ERβ is implicated in different physiological roles than ERα, including anti-proliferative and anxiolytic effects in certain tissues nih.gov.

The structural basis for this preference lies in subtle amino acid differences between the ligand-binding pockets of ERα and ERβ. It is likely that a methylated derivative of androstenediol would retain this intrinsic ERβ preference, as the core steroid structure responsible for the selectivity remains unchanged. Unless the added methyl group introduces a significant steric clash that disproportionately affects binding to ERβ, the preferential agonism is expected to be maintained. This makes methylated androstenediols interesting candidates for exploring ERβ-selective activities nih.govnih.gov.

Interactions with Other Nuclear Receptor Superfamily Members (e.g., PXR, SXR, PPARα)

The Pregnane X Receptor (PXR), Steroid and Xenobiotic Receptor (SXR), and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are members of the nuclear receptor superfamily that play crucial roles in sensing foreign chemicals (xenobiotics) and regulating metabolic processes. Steroids, due to their lipophilic nature and structural diversity, are known to interact with these receptors.

Pregnane X Receptor (PXR) and Steroid and Xenobiotic Receptor (SXR):

PXR and its rodent ortholog SXR are activated by a wide array of endogenous and exogenous compounds, including various steroids. This activation leads to the transcriptional regulation of genes involved in drug metabolism and detoxification, primarily cytochrome P450 enzymes. While direct studies on methylated androstenediol are lacking, other androstane (B1237026) derivatives have been shown to influence the activity of these receptors. The interaction is typically characterized by the ligand binding to the receptor's ligand-binding domain (LBD), a large and flexible pocket that can accommodate a variety of chemical structures. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent gene transcription. Given the structural similarities, it is plausible that methylated androstenediol could act as a ligand for PXR/SXR, potentially influencing the metabolism of other xenobiotics. However, without experimental data, its specific activity as an agonist or antagonist remains speculative.

Peroxisome Proliferator-Activated Receptor alpha (PPARα):

PPARα is a key regulator of lipid metabolism, and its activation generally leads to the upregulation of genes involved in fatty acid oxidation. While some steroids and their metabolites can modulate PPARα activity, the direct interaction of methylated androstenediol with this receptor has not been documented. Research has shown that there can be crosstalk between PXR and PPARα signaling pathways. For instance, the activation of PXR has been observed to suppress PPARα-dependent gene expression by inhibiting the recruitment of the coactivator PGC1α. mdpi.com Therefore, any potential interaction of methylated androstenediol with PXR could indirectly influence PPARα-mediated processes.

Plasma Protein Binding and Systemic Distribution

The systemic distribution of steroids is significantly influenced by their binding to plasma proteins, primarily Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AGP). This binding affects the bioavailability, metabolism, and excretion of the compound.

Human Serum Albumin is the most abundant protein in human plasma and possesses multiple binding sites for a wide range of endogenous and exogenous molecules, including steroids. The binding of steroids to HSA is generally characterized by high capacity but relatively low affinity. Studies on various anabolic steroids, such as testosterone and methandienone, have demonstrated their ability to bind to HSA. researchgate.net The binding is typically reversible and influenced by the steroid's structure, lipophilicity, and the presence of other competing ligands.

While specific kinetic data for methylated androstenediol's interaction with HSA is not available, it is expected to bind to HSA, similar to other androstane derivatives. The methylation of the androstenediol molecule could potentially alter its binding affinity and kinetics compared to the parent compound.

Table 1: General Binding Characteristics of Steroids with Human Serum Albumin (HSA)

| Parameter | General Observation for Steroids |

| Binding Affinity | Generally low to moderate |

| Binding Capacity | High |

| Primary Binding Sites | Multiple, often in hydrophobic pockets |

| Effect of Binding | Sequesters steroid in plasma, reduces free concentration |

Note: This table represents generalized information for steroids and not specific data for "Androstenediol, methyl".

α1-Acid Glycoprotein is another significant plasma protein involved in the binding and transport of various drugs, particularly basic and lipophilic compounds. While albumin is the primary carrier for many steroids, AGP can also play a role, especially for certain synthetic steroids. The binding of steroids to AGP is typically of higher affinity but lower capacity compared to HSA.

Table 2: General Interaction Characteristics of Steroids with α1-Acid Glycoprotein (AGP)

| Characteristic | General Observation for Steroids |

| Binding Affinity | Generally moderate to high |

| Binding Capacity | Low |

| Significance | Can be a significant binding protein for certain steroids |

| Clinical Relevance | AGP levels can be altered in various physiological and pathological states, affecting drug binding |

Note: This table represents generalized information for steroids and not specific data for "this compound".

Role in Steroidogenesis and Precursor Activity

Intermediate in De Novo Testosterone (B1683101) Biosynthesis Pathways

Androstenediol (B1197431), methyl can be conceptualized as an intermediate in synthetic androgen biosynthesis, mirroring steps in the natural de novo testosterone production pathways. The critical step in its conversion to a more potent androgen involves the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org This enzyme is essential for the biosynthesis of all classes of steroid hormones, including androgens. wikipedia.org

3β-HSD catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org In the context of androstenediol, methyl, its chemical structure features a hydroxyl group at the 3β position and a double bond at the C5-6 position. The action of 3β-HSD would modify this structure to a ketone at the C3 position and shift the double bond to the C4-5 position, thereby converting this compound into methyltestosterone (B1676486). This conversion is analogous to the natural pathway where androstenediol is converted to testosterone. wikipedia.orguniprot.org

This positions this compound as a prohormone or precursor to the more biologically active methyltestosterone. The 17α-methyl group characteristic of this compound is a structural modification designed to prevent hepatic metabolism and thus enhance oral bioavailability, a feature that is retained in its metabolite, methyltestosterone. ntnu.no

Table 1: Key Steroidogenic Enzymes and Their Functions

| Enzyme | Abbreviation | Function | Relevance to this compound |

| 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase | 3β-HSD | Converts Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids | Likely metabolizes this compound to methyltestosterone |

| Aromatase (Cytochrome P450 19A1) | CYP19A1 | Converts androgens to estrogens | Metabolizes the androgenic products of this compound into estrogenic compounds |

| 17β-hydroxysteroid dehydrogenases | 17β-HSDs | Interconverts 17-ketosteroids and 17β-hydroxysteroids | Involved in the synthesis and metabolism of active androgens and estrogens |

Precursor for Estrogen Synthesis (via Androstenediol Conversion)

This compound can also serve as a precursor for the synthesis of estrogens. This conversion is not direct but occurs through its metabolite, methyltestosterone. The key enzyme in this process is aromatase (CYP19A1), a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov Aromatase is responsible for the aromatization of the A-ring of androgens to form estrogens. wikipedia.orgtaylorandfrancis.com

In the conventional steroidogenic pathway, aromatase converts testosterone to estradiol (B170435) and androstenedione (B190577) to estrone. nih.gov Similarly, it is understood that methyltestosterone can be a substrate for aromatase, leading to the formation of 17α-methylestradiol, a potent estrogen. The estrogenic activity of certain 17α-alkylated anabolic-androgenic steroids is attributed to this metabolic conversion.

Therefore, the administration of this compound can lead to an increase in estrogen levels through a two-step process:

Conversion of this compound to methyltestosterone via 3β-HSD.

Aromatization of methyltestosterone to 17α-methylestradiol by aromatase.

This indirect pathway highlights the interconnectedness of androgen and estrogen synthesis within the broader steroidogenic cascade.

Interrelationships with Other Classes of Steroid Hormones within the Steroidogenic Cascade

The steroidogenic cascade is a complex network of enzymatic reactions that begins with cholesterol and leads to the production of various classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govfullscript.com Synthetic steroids like this compound interact with and can influence this natural cascade.

As a derivative of androstenediol, this compound enters the steroidogenic pathway at a point where it can be acted upon by enzymes that typically metabolize endogenous steroids. wikipedia.org Its primary interaction is with 3β-HSD, which places it in the pathway of active androgen synthesis. wikipedia.org

The subsequent metabolism of its product, methyltestosterone, further illustrates these interrelationships. Methyltestosterone can be a substrate for aromatase, linking it to the estrogen synthesis pathway. wikipedia.orgnih.gov Additionally, like testosterone, it can be a substrate for 5α-reductase, which would convert it to a more potent androgen, 17α-methyl-dihydrotestosterone (mestanolone). This mirrors the conversion of testosterone to dihydrotestosterone (B1667394) (DHT). oup.com

The presence of a synthetic steroid like this compound can also potentially influence the expression and activity of steroidogenic enzymes. For instance, androgens are known to regulate the activity of 3β-HSD. nih.gov Furthermore, the introduction of exogenous steroids can affect the hypothalamic-pituitary-gonadal axis, which in turn regulates the expression of key steroidogenic enzymes in the gonads and adrenal glands. nih.govnih.gov

Mechanistic Studies of Cellular and Molecular Signaling Pathways

Receptor-Mediated Signal Transduction Mechanisms

Methylandrostenediol's physiological effects are initiated through its binding to and activation of specific intracellular and membrane-associated receptors, primarily the estrogen and androgen receptors. This binding triggers a cascade of molecular events that alter gene expression and cellular function.

Methylandrostenediol is recognized as a ligand for estrogen receptors (ERs) and possesses notable estrogenic activity. wikipedia.org Its parent compound, 5-androstenediol, is known to activate ERs and exhibits selectivity for the beta isoform (ERβ). nih.gov This suggests that methylandrostenediol likely initiates signaling through both ERα and ERβ, engaging in both genomic and non-genomic signaling cascades. nih.gov

Genomic Cascades: The classical, or genomic, pathway involves the diffusion of methylandrostenediol across the cell membrane and binding to ERs located in the cytoplasm or nucleus. This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, modulating the transcription of genes that influence cellular proliferation, differentiation, and function. youtube.com

Non-Genomic Cascades: Methylandrostenediol can also elicit rapid cellular responses through non-genomic pathways. These actions are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. youtube.com Activation of these receptors does not directly involve gene transcription but instead triggers rapid intracellular signaling events. This can involve the activation of second messenger systems and protein kinase cascades, such as the MAPK/ERK pathway, leading to more immediate changes in cellular physiology. youtube.com

As an anabolic-androgenic steroid, methylandrostenediol's primary mechanism of action is through the androgen receptor (AR). researchgate.net Similar to estrogen receptors, AR signaling can be broadly categorized into genomic and non-genomic pathways.

The conventional genomic mechanism involves methylandrostenediol binding to the AR in the cytoplasm. This causes the dissociation of heat shock proteins, phosphorylation, and a conformational change in the receptor. The activated receptor-ligand complex then translocates into the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. researchgate.netmdpi.com This binding regulates the transcription of androgen-responsive genes, which are critical for the development and maintenance of the male phenotype and anabolic processes in tissues like skeletal muscle. researchgate.netwikipedia.org

In addition to this classical pathway, non-genomic AR signaling has been identified. Androgens can rapidly activate intracellular signaling molecules and second messenger pathways from membrane-associated androgen receptors (mARs) or cytoplasmic ARs. nih.govnih.gov This can lead to rapid increases in intracellular calcium concentrations and the activation of protein kinase cascades, influencing cellular function independently of direct gene transcription. nih.govnih.gov

Anabolic steroids, including androgens like methylandrostenediol, can trigger non-genomic signaling cascades that lead to the activation of key protein kinases. nih.govresearchgate.net These pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, are crucial regulators of cell proliferation, survival, and differentiation. mdpi.com

Activation often originates from membrane-associated steroid receptors. For instance, androgen-bound AR can interact with the SH3 domain of the tyrosine kinase c-Src, initiating the MAPK/ERK signaling cascade. nih.gov This rapid, transcription-independent mechanism can ultimately influence gene expression by phosphorylating transcription factors or co-regulators. nih.govresearchgate.net Phytoecdysteroids, which have been studied for their anabolic properties in comparison to methylandrostenediol, are known to stimulate protein synthesis via the PI3K/AKT pathway. researchgate.net It has been proposed that the anabolic action of steroids, in general, involves the activation of this same PI3K/AKT route. caldic.comnih.gov This suggests that methylandrostenediol may promote its anabolic effects in part by activating these critical kinase cascades, leading to downstream effects on protein synthesis and cell growth. researchgate.netcaldic.com

Table 1: Kinase Cascades Activated by Anabolic-Androgenic Steroids

| Pathway | Mediating Receptor (Proposed) | Downstream Effects |

|---|---|---|

| MAPK/ERK | Membrane Androgen Receptor (mAR) | Influences gene transcription via phosphorylation of coactivators/receptors. nih.govresearchgate.net |

| PI3K/AKT | Unspecified; linked to general anabolic steroid action | Stimulates protein synthesis; promotes cell survival and growth. researchgate.netcaldic.comnih.gov |

Modulation of Intracellular Enzymatic Activities

Methylandrostenediol has been shown to directly modulate the expression and activity of intracellular enzymes involved in steroidogenesis. Research in female rats demonstrated that methylandrostenediol decreases the messenger RNA (mRNA) expression of CYP11B2, the gene encoding for aldosterone (B195564) synthase, in adrenal mitochondria. nih.gov Aldosterone synthase is the key enzyme responsible for the final step of aldosterone production. By suppressing its expression, methylandrostenediol can directly influence the synthesis of this critical mineralocorticoid.

Furthermore, as a synthetic steroid, methylandrostenediol is subject to metabolism by various enzymes that process endogenous steroids. These include 5α-reductase, aromatase, and various hydroxysteroid dehydrogenases (HSDs) like 17β-HSD, which are present in tissues such as the liver, muscle, and adipose tissue. wikipedia.org The interaction of methylandrostenediol with these enzymes can affect its own metabolic fate and potentially compete with or modulate the metabolism of endogenous hormones. wikipedia.org

Direct and Indirect Interactions with Membrane Receptors (e.g., GPER, mGluRs)

Beyond classical nuclear receptors, methylandrostenediol may interact with receptors located on the cell membrane to elicit rapid, non-genomic effects.

G protein-coupled estrogen receptor (GPER): GPER, also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic responses to estrogens. nih.gov Importantly, GPER has been found to promiscuously bind other steroids beyond estrogens. nih.gov Upon activation, GPER can trigger multiple downstream signaling pathways, including the stimulation of adenylyl cyclase and the activation of the PI3K/AKT and MAPK/ERK pathways, often through transactivation of the epidermal growth factor receptor (EGFR). nih.govnih.gov Given methylandrostenediol's known estrogenic activity, it is plausible that some of its rapid, non-genomic effects are mediated through GPER signaling. wikipedia.org

Metabotropic Glutamate (B1630785) Receptors (mGluRs): There is currently no scientific evidence to suggest that methylandrostenediol directly or indirectly interacts with metabotropic glutamate receptors. The signaling pathways associated with mGluRs are distinct from the known mechanisms of steroid hormone action.

Activation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival. rojournals.org Significant crosstalk exists between NF-κB and steroid hormone receptor signaling pathways. nih.gov The p65 subunit of NF-κB can physically interact with nuclear receptors, including the AR and ER, leading to mutual transcriptional repression. nih.gov

Studies on other anabolic steroids, such as nandrolone (B1676933) and boldenone, have demonstrated their ability to activate the NF-κB pathway. mdpi.com This activation can be triggered by steroid-induced oxidative stress, leading to the transcription of pro-inflammatory genes. mdpi.com In other contexts, such as in hepatocytes, NF-κB activation by AAS has been suggested to play a protective role against apoptosis. researchgate.net Given these findings within the AAS class, it is likely that methylandrostenediol also modulates the NF-κB signaling pathway, potentially contributing to both inflammatory and anti-apoptotic cellular responses depending on the tissue context. mdpi.comresearchgate.net

Table 2: Summary of Receptor Interactions and Signaling Pathways for Methylandrostenediol

| Receptor/Pathway | Type | Primary Mechanism | Potential Cellular Outcomes |

|---|---|---|---|

| Estrogen Receptor (ERα/ERβ) | Nuclear | Genomic: Binds to EREs, modulates gene transcription. youtube.com | Regulation of cell proliferation and differentiation. |

| Membrane | Non-Genomic: Activates intracellular kinase cascades. youtube.com | Rapid changes in cell signaling. | |

| Androgen Receptor (AR) | Nuclear | Genomic: Binds to AREs, modulates gene transcription. researchgate.netmdpi.com | Anabolic effects (muscle growth), androgenic effects. |

| Membrane | Non-Genomic: Activates kinase cascades (e.g., MAPK). nih.gov | Rapid modulation of cellular function. | |

| MAPK/ERK | Kinase Cascade | Activated via non-genomic AR and GPER signaling. nih.gov | Regulation of cell growth, proliferation, and differentiation. |

| PI3K/AKT | Kinase Cascade | Activated via non-genomic steroid receptor signaling. caldic.comnih.gov | Promotion of protein synthesis and cell survival. |

| GPER | Membrane | G-protein coupled signaling, EGFR transactivation. nih.govnih.gov | Rapid estrogenic signaling, activation of ERK and PI3K. |

| NF-κB | Transcription Factor | Crosstalk with AR/ER; activation by AAS-induced stress. nih.govmdpi.com | Modulation of inflammation, immune response, and apoptosis. |

Stereochemical Influences on Biochemical Activity and Receptor Selectivity

Impact of Isomeric Forms on Biological Activity

The biological activity of a steroid is intrinsically linked to its three-dimensional structure. Specific isomeric forms, determined by the spatial arrangement of substituent groups, dictate how the molecule interacts with biological targets such as receptors and enzymes. In the case of androstenediol (B1197431), methyl, the orientation of the methyl and hydroxyl groups, as well as the conformation of the steroid's core ring structure, are critical determinants of its function.

Effects of 17α-Methyl Substitution on Steroid Activity and Metabolic Fate

The introduction of a methyl group at the C17α position is a key structural modification in synthetic steroids, including methylandrostenediol (17α-methylandrost-5-ene-3β,17β-diol). This alkylation has profound effects on both the biological activity and the metabolic stability of the compound. wikipedia.orgwikipedia.org

One of the primary consequences of 17α-methylation is the significant increase in oral bioavailability. wikipedia.org Unmodified steroids like testosterone (B1683101) are extensively metabolized and inactivated by the liver during the first pass, rendering them ineffective when taken orally. The 17α-methyl group sterically hinders the oxidation of the 17β-hydroxyl group to a ketone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), a key step in the deactivation of the steroid. This protection against hepatic metabolism allows the compound to enter the systemic circulation in its active form. wikipedia.org

| Structural Modification | Primary Effect | Biochemical Consequence |

| 17α-Methyl Substitution | Steric hindrance at the C17 position | - Protects the 17β-hydroxyl group from oxidation. wikipedia.org- Reduces first-pass hepatic metabolism. wikipedia.org- Increases oral bioavailability. wikipedia.org |

| 17α-Methyl Substitution | Altered Metabolic Fate | - Leads to the formation of different metabolites compared to the non-alkylated parent steroid. nih.gov- Associated with hepatotoxicity. wikipedia.org |

Significance of Hydroxyl Group Position and Stereochemistry (e.g., 3β, 17β) on Binding Affinity

The position and stereochemistry of hydroxyl groups on the steroid nucleus are paramount for receptor binding and subsequent biological response. For androstane (B1237026) derivatives, the presence and orientation of these groups dictate the molecule's ability to fit into the ligand-binding pocket of steroid receptors.

The 17β-hydroxyl group is particularly critical for conferring biological activity. nih.govnih.gov Research has shown that this specific group is essential for the growth-promoting effects of androstane-based steroids. nih.govnih.gov Compounds with a ketone at the C17 position, or lacking a functional group altogether, are often inactive. nih.gov This highlights the role of the 17β-hydroxyl group as a key hydrogen-bonding donor or acceptor in the interaction with the androgen receptor (AR).

| Functional Group | Position/Stereochemistry | Significance in Receptor Interaction |

| Hydroxyl Group | 17β | Essential for biological activity; acts as a critical hydrogen-bonding site within the receptor's ligand-binding pocket. nih.govnih.gov |

| Hydroxyl Group | 3β | Influences the orientation of the A-ring in the receptor, affecting overall binding affinity and specificity. |

Role of A-Ring Conformation and Planarity in Receptor Recognition

For 4-en-3-one steroids, which are structurally related to derivatives of androstenediol, the A-ring typically adopts a "half-chair" conformation. nih.gov The stability of this conformation can be influenced by substituents on the steroid nucleus. While a direct correlation between A-ring stability and receptor binding is complex, it is clear that the conformation affects how the molecule presents its key interacting groups (like the 3- and 17-position functional groups) to the receptor. nih.gov

The planarity and shape of the A-ring region are vital for proper alignment within the receptor. Any distortion from the optimal conformation can lead to a decrease in binding affinity. For instance, the presence of a methyl group at the C10 position (as is common in androgens) influences the A-ring's conformation through non-bonded interactions, which in turn affects how the steroid fits into the receptor. nih.gov This structural integrity is essential for initiating the conformational changes in the receptor that lead to a biological response.

Stereoselectivity of Enzymatic Transformations

The biosynthesis and metabolism of steroids are governed by enzymes that exhibit a high degree of stereoselectivity. mdpi.com These biocatalysts can distinguish between different stereoisomers of a substrate and often catalyze reactions that produce a specific stereoisomer of the product.

Enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes are responsible for the interconversion and metabolism of androgens and estrogens. bio-rad.com For example, 17β-HSD specifically oxidizes the 17β-hydroxyl group, demonstrating selectivity for this stereochemical configuration. bio-rad.com Similarly, the enzymes that introduce hydroxyl groups at various positions on the steroid nucleus do so with precise regio- and stereoselectivity. researchgate.net

The stereoselectivity of these enzymatic transformations is fundamental to the regulation of active hormone levels in the body. The conversion of androstenedione (B190577) to testosterone is catalyzed by 17β-HSD, which selectively reduces the 17-keto group to a 17β-hydroxyl group. bio-rad.com Engineered enzymes and biocatalytic systems are being explored to achieve specific hydroxylations and other transformations on steroid scaffolds, highlighting the precise control that enzymes exert over stereochemical outcomes. mdpi.comresearchgate.net This enzymatic specificity ensures that the correct, biologically active isomers of steroid hormones are produced and maintained.

Advanced Analytical Methodologies for Research on Methylated Androstanediols

State-of-the-Art Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of steroid analysis, enabling the separation of complex mixtures prior to detection. The choice between gas and liquid chromatography often depends on the specific research goals, the volatility of the analytes, and the desired sample throughput.

Gas chromatography-mass spectrometry (GC-MS) has long been a reference method for comprehensive steroid profiling. oup.com Its high separation efficiency, particularly with capillary columns, allows for the resolution of closely related steroid isomers. oup.commdpi.com For the analysis of methylated androstanediols, which are non-volatile, a crucial sample preparation step involves derivatization. mdpi.comnih.gov This process, typically involving silylation to create trimethylsilyl (B98337) (TMS) derivatives, increases the volatility and thermal stability of the steroids, making them amenable to GC analysis. researchgate.net

In doping control, for instance, GC-MS methods are well-established for detecting metabolites of synthetic anabolic steroids. The analysis of 6α-methylandrost-4-ene-3,17-dione, a related methylated steroid, relies on identifying its metabolites, such as 3α-hydroxy-6α-methyl-5β-androstan-17-one, in urine. nih.gov The detection of these metabolites as TMS derivatives allows for sensitive screening, with detection limits often in the low nanogram per milliliter range. researchgate.netnih.gov The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that serve as a basis for structural confirmation by comparison with reference spectra. researchgate.net While powerful, the sample workup for GC-MS, including hydrolysis of conjugates and derivatization, can be lengthy. oup.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis in recent years, offering high specificity and faster sample preparation compared to GC-MS. nih.govcabidigitallibrary.org It circumvents the need for derivatization, as it analyzes non-volatile compounds directly in the liquid phase. nih.gov This makes LC-MS/MS particularly suitable for high-throughput screening and the analysis of a broad steroid metabolome. nih.gov

Ultra-performance liquid chromatography (UPLC), which uses columns with smaller particle sizes, provides enhanced resolution and faster analysis times compared to conventional HPLC. researchgate.net When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, UPLC-HRMS offers a powerful tool for comprehensive steroid profiling. oup.comnih.govnih.gov This technology provides highly accurate mass measurements, which aids in the identification of unknown metabolites and the differentiation of isobaric compounds—steroids that have the same nominal mass but different elemental compositions. oup.comresearchgate.net For example, a UPLC-MS/MS screening method can simultaneously detect intact phase I and phase II (glucuronide and sulfate) urinary metabolites of anabolic androgenic steroids, providing a more comprehensive picture of steroid metabolism. waters.com Recent studies have also explored novel derivatization techniques, such as methylation of phase II metabolites, to improve chromatographic performance and sensitivity in LC-MS analysis. nih.govnih.gov

| Technique | Sample Preparation | Key Advantages | Common Applications |

| GC-MS/MS | Requires hydrolysis and derivatization (e.g., silylation) | High chromatographic resolution, extensive spectral libraries, reference method for steroidomics | Doping control, metabolic studies of specific methylated steroids |

| LC-MS/MS | Simpler extraction (e.g., SPE, LLE), no derivatization needed | High throughput, high specificity, suitable for polar and conjugated steroids | Clinical steroid profiling, metabolomics, screening for a wide range of steroids |

| UPLC-HRMS | Similar to LC-MS/MS | Excellent resolution, high mass accuracy, comprehensive profiling, identification of unknown metabolites | Advanced steroidomics, research on steroid metabolism pathways |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry provides the detection and structural information necessary for the unambiguous identification and quantification of methylated androstanediols. The choice of ionization technique and mass analysis mode significantly impacts the sensitivity and selectivity of the analysis.

The analysis of steroids by LC-MS predominantly uses atmospheric pressure ionization (API) sources.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly effective for polar and conjugated steroids, which are common metabolites. libretexts.orgnih.gov It generates protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation, making it ideal for determining the molecular weight of the intact steroid or its conjugate. nih.govuvic.ca ESI is widely used in steroid metabolome analysis due to its compatibility with the reversed-phase liquid chromatography conditions typically employed. nih.gov

Atmospheric-Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar steroids that may not ionize efficiently by ESI. libretexts.orgspectroscopyonline.com It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecules. libretexts.org APCI can offer enhanced sensitivity for certain nonpolar steroids and is a valuable alternative or complement to ESI. nih.gov

Atmospheric-Pressure Photoionization (APPI) is a less common but effective technique that uses photons to ionize analytes. It can be advantageous for certain nonpolar compounds that are challenging to analyze by ESI or APCI. spectroscopyonline.com

The selection between these ionization methods depends on the specific chemical properties of the methylated androstanediol and its metabolites. nih.gov

For quantitative analysis, mass spectrometers are often operated in targeted modes to enhance sensitivity and selectivity.

Selected Ion Monitoring (SIM) is used with single quadrupole mass spectrometers, where the instrument is set to detect only a few specific ions corresponding to the analyte of interest. oup.com This increases the dwell time on the target ions, improving the signal-to-noise ratio compared to full-scan mode. oup.com

Multiple Reaction Monitoring (MRM) is the hallmark of tandem mass spectrometry (MS/MS) and is the gold standard for quantification in complex matrices. nih.govwaters.com In MRM, a specific precursor ion (e.g., the protonated molecule of a methylated androstenediol) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and then a specific product ion is monitored in the third mass analyzer (Q3). nih.gov This precursor-to-product ion transition is highly specific to the analyte, significantly reducing matrix interference and improving the accuracy of quantification. waters.comnih.gov The high selectivity of MRM allows for reliable quantification even when chromatographic separation is incomplete. uni-muenchen.de

High-resolution mass spectrometry (HRMS) provides a powerful alternative to targeted analysis for comprehensive steroid profiling. mdpi.com Instead of monitoring only a few transitions, HRMS instruments acquire full-scan data with very high mass accuracy and resolution. oup.comnih.gov This allows for the simultaneous quantification of a large number of steroids in a single run. oup.comresearchgate.net The high mass accuracy (typically in the sub-ppm range) enables the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown metabolites. nih.gov Furthermore, HRMS can resolve isobaric interferences that may affect triple quadrupole instruments, leading to more accurate quantification in complex biological samples. oup.com

| Feature | SIM (Single Quadrupole) | MRM (Tandem Quadrupole) | HRMS (e.g., Orbitrap, TOF) |

| Principle | Monitors specific ions of the analyte. | Monitors specific precursor-to-product ion transitions. | Acquires full-scan data with high mass accuracy. |

| Selectivity | Moderate | High to Very High | Very High |

| Application | Targeted quantification, routine analysis. | "Gold standard" for quantification in complex matrices. | Comprehensive profiling, metabolomics, unknown identification. |

| Data Acquired | Limited to pre-selected ions. | Limited to pre-selected transitions. | Full-scan spectra, allowing retrospective data analysis. |

Isotopic Labeling and Tracer Methodologies in Metabolic Studies

The elucidation of the metabolic fate of methylated androstanediols, including the specific compound "Androstenediol, methyl" (commonly referred to as 17α-methyl-androstenediol), relies heavily on advanced analytical techniques. Among the most powerful of these are isotopic labeling and tracer methodologies. These approaches allow researchers to track the biotransformation of a specific molecule within a complex biological system, providing invaluable insights into its metabolic pathways, pharmacokinetics, and the chemical nature of its metabolites.

Isotopic labeling involves the incorporation of a stable or radioactive isotope into the chemical structure of the target compound. When this labeled compound is introduced into a biological system, its journey and transformation can be monitored by detecting the unique isotopic signature. This technique is instrumental in distinguishing the administered compound and its metabolites from endogenous steroids.

Principles of Isotopic Labeling in Steroid Research

The fundamental principle behind isotopic labeling is that the substitution of an atom with one of its isotopes does not significantly alter the chemical properties of the molecule. However, the difference in mass or radioactivity allows for its selective detection. In the context of methylated androstanediol metabolism, both stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)) and radioisotopes (e.g., Carbon-14 (¹⁴C), Tritium (³H)) have been employed in studies of related steroids.

Stable Isotope Labeling: This method utilizes non-radioactive isotopes. The detection of stable isotope-labeled compounds and their metabolites is typically achieved using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The mass spectrometer can differentiate between the natural abundance isotope and the heavier isotope, allowing for precise identification and quantification. The use of stable isotopes is particularly advantageous in human studies due to the absence of radioactivity.

Radioisotope Labeling: This technique involves the use of radioactive isotopes. The labeled compound and its metabolites can be traced by detecting the emitted radiation. While highly sensitive, the use of radioisotopes in human research is limited due to safety considerations.

Synthesis of Labeled Methylated Androstanediols

The first step in any tracer study is the synthesis of the isotopically labeled compound. The synthesis of ¹⁴C-labeled 17α-methyl-Δ⁵-androstene-3β,17β-diol has been documented in scientific literature, demonstrating the feasibility of incorporating a radioactive carbon atom into the steroid's structure for metabolic investigations. nih.gov Similarly, methods for introducing stable isotopes, such as deuterium, into the steroid nucleus or the methyl group have been developed for related compounds like methyltestosterone (B1676486). nih.gov These synthetic procedures are crucial for producing the tracers needed for metabolic research.

Metabolic Fate Elucidation

Once the labeled methylated androstenediol (B1197431) is administered, its metabolic journey can be traced by analyzing biological samples such as urine and blood. For instance, studies on other 17α-methylated steroids have revealed several common metabolic pathways, which are also anticipated for methylated androstenediol. These pathways include:

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the steroid nucleus.

Epimerization: A change in the stereochemistry at specific carbon atoms, for example, at the C17 position.

Reduction: The saturation of double bonds within the steroid's ring structure.

Rearrangement: Structural rearrangements, such as the Wagner-Meerwein rearrangement, have been observed in the metabolism of some 17α-methylated steroids. mdpi.com

By using isotopically labeled tracers, researchers can definitively identify which metabolites are derived from the administered compound. For example, a study on the metabolism of ¹³C-labeled testosterone (B1683101) in humans was able to quantify the urinary excretion of its metabolite, 5α-androstane-3α,17β-diol. nih.gov A similar approach with labeled methylated androstenediol would enable precise quantification of its specific metabolites.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in these studies. It allows for the separation of different steroid metabolites and their unambiguous identification based on their mass spectra. The use of isotopically labeled internal standards is also a common practice to ensure accurate quantification. nih.gov

The table below summarizes the key aspects of isotopic labeling and tracer methodologies as they apply to the study of methylated androstanediols.

| Feature | Description |

| Isotopes Used | Stable Isotopes: Deuterium (²H), Carbon-13 (¹³C)Radioisotopes: Carbon-14 (¹⁴C), Tritium (³H) |

| Labeling Position | Can be introduced into the steroid nucleus or the 17α-methyl group. |

| Purpose of Labeling | - To trace metabolic pathways.- To distinguish exogenous from endogenous steroids.- For accurate quantification using isotope dilution mass spectrometry. |

| Administration | Typically oral or intravenous in controlled research settings. |

| Sample Collection | Urine and blood are the primary biological matrices analyzed. |

| Analytical Methods | - Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of metabolites.- Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative for analyzing conjugated metabolites.- Isotope Ratio Mass Spectrometry (IRMS): For determining the ratio of stable isotopes. |

| Expected Metabolites | Based on studies of related 17α-methylated steroids:- Hydroxylated metabolites- Epimerized metabolites (e.g., 17-epi-methylandrostanediol)- Reduced metabolites- Metabolites with rearranged structures |

Comparative Biochemical and Structural Studies of Methylated Androstanediols

Interspecies Variations in Androgen Metabolism and Their Implications

The metabolism of androgens can vary significantly between species, which has profound implications for the biological effects of compounds like Methylandrostenediol. These differences are largely attributable to variations in the expression and activity of key metabolic enzymes.

Research has demonstrated considerable interspecies differences in the amounts of steroid metabolites excreted via feces or urine and the time course of excretion. For instance, studies on various animal models have shown that the primary route of excretion for steroid metabolites can differ significantly. While some species predominantly excrete metabolites through urine, others rely more heavily on fecal elimination. This highlights the importance of considering species-specific metabolic pathways when extrapolating preclinical data to humans.

The metabolism of androstenedione (B190577), a related androgen, has been studied in various species, revealing different primary metabolites. For example, in the gastropod Marisa cornuarietis, androstenedione is primarily converted to 5α-androstanedione, whereas in the sea urchin Paracentrotus lividus and the amphipod Hyalella azteca, testosterone (B1683101) is the main metabolite. These findings underscore the diverse metabolic capabilities across different phyla.

In mammals, the metabolism of androst-5-ene-3β,17β-diol, a compound structurally similar to Methylandrostenediol but without the 17α-methyl group, shows marked differences between rodents, canines, monkeys, and humans. Rat hepatocytes tend to produce a wide array of highly oxidized metabolites. In contrast, monkey and human hepatocytes predominantly form conjugates of the parent compound and dehydroepiandrosterone (DHEA). Such disparities in metabolic profiles can lead to different pharmacological effects of the parent steroid in different species.

For Methylandrostenediol, it is hypothesized that its metabolism also exhibits significant interspecies variations. The presence of the 17α-methyl group is known to hinder the oxidation of the 17β-hydroxyl group, making it less susceptible to metabolism at this position compared to its non-methylated counterpart. However, other metabolic pathways, such as hydroxylation at various positions on the steroid nucleus and subsequent conjugation, are likely to be influenced by species-specific enzyme expression. For example, the profile of urinary metabolites of methyltestosterone (B1676486), a closely related compound, differs between rats and humans, suggesting that similar differences would be observed for Methylandrostenediol. oup.com

Table 1: Inferred Interspecies Metabolic Differences for Methylandrostenediol based on Related Androgen Studies

| Species | Predicted Primary Metabolic Pathways | Potential Implications |

|---|---|---|

| Rat | Extensive hydroxylation at various positions of the steroid nucleus. | May lead to a more diverse range of metabolites with potentially different biological activities compared to humans. |

| Canine | A mix of hydroxylation and conjugation, with a greater abundance of less hydrophilic metabolites compared to rats. | The biological activity profile may be intermediate between that of rats and primates. |

| Monkey | Predominantly conjugation (glucuronidation and sulfation) of the parent compound and its immediate metabolites. | A higher proportion of the administered compound may be excreted as inactive conjugates, potentially leading to a shorter duration of action. |

| Human | Primarily conjugation, with some hydroxylation. The 17α-methyl group significantly reduces metabolism at the 17-position. | The reduced rate of metabolism due to the 17α-methyl group could lead to a longer half-life and altered activity profile compared to non-methylated androgens. |

Analysis of Tissue-Specific Enzyme Expression and Metabolic Activity

The metabolic activity related to Methylandrostenediol is not uniform throughout the body but is dictated by the tissue-specific expression of various enzymes. The liver is the primary site of steroid metabolism; however, other tissues such as the skin, prostate, and adipose tissue also possess the enzymatic machinery to metabolize androgens.

Key enzymes involved in androgen metabolism include hydroxysteroid dehydrogenases (HSDs), 5α-reductases, and cytochrome P450 (CYP) enzymes. The distribution of these enzymes varies significantly among different tissues.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion of 17-keto and 17β-hydroxy steroids. Different isoenzymes of 17β-HSD are expressed in a tissue-specific manner. For Methylandrostenediol, the 17β-hydroxyl group is sterically hindered by the 17α-methyl group, making it a poor substrate for oxidative metabolism by 17β-HSDs.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. Methylandrostenediol, being a Δ⁵-steroid, is a potential substrate for 3β-HSD. The expression of 3β-HSD is high in the adrenal glands, gonads, and liver, but it is also present in peripheral tissues like the skin. In human skin, over 90% of the Δ⁵-3β-HSD activity in the forehead is found in the sebaceous glands. nih.govbioscientifica.com This suggests that topically applied Methylandrostenediol could be metabolized to a more active Δ⁴-3-keto steroid in the skin.